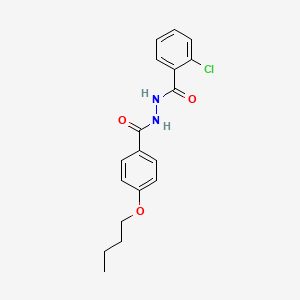![molecular formula C23H19IN2O3 B3839080 N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B3839080.png)
N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide
Übersicht
Beschreibung
N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide, also known as Compound 28, is a synthetic small molecule that has gained significant attention in the scientific community due to its potential applications in cancer therapy.
Wirkmechanismus
The mechanism of action of N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide 28 is not fully understood, but it is believed to target the microtubule network in cancer cells, leading to cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of tubulin, a protein that plays a crucial role in cell division.
Biochemical and Physiological Effects
This compound 28 has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide 28 is its high potency and selectivity towards cancer cells, making it a promising candidate for cancer therapy. However, its poor solubility and stability in aqueous solutions can pose challenges in laboratory experiments, and further optimization is required to improve its pharmacokinetic properties.
Zukünftige Richtungen
Future research on N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide 28 could focus on improving its pharmacokinetic properties, such as solubility and stability, to enhance its efficacy in vivo. Additionally, studies could be conducted to investigate the potential of this compound 28 in combination with other anticancer agents to improve treatment outcomes. Furthermore, the mechanism of action of this compound 28 could be further elucidated to provide insights into its potential applications in other diseases.
Conclusion
In conclusion, this compound 28 is a promising small molecule with potential applications in cancer therapy. Its synthesis method has been optimized to improve yield and purity, and its mechanism of action has been shown to target the microtubule network in cancer cells. While further optimization is required to improve its pharmacokinetic properties, future research on this compound 28 could lead to the development of more effective cancer treatments.
Wissenschaftliche Forschungsanwendungen
N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide 28 has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies using mouse models have also demonstrated its efficacy in reducing tumor growth and metastasis.
Eigenschaften
IUPAC Name |
N-[(Z)-3-(4-iodoanilino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19IN2O3/c1-29-20-13-7-16(8-14-20)15-21(26-22(27)17-5-3-2-4-6-17)23(28)25-19-11-9-18(24)10-12-19/h2-15H,1H3,(H,25,28)(H,26,27)/b21-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDWTBAUVXJTBT-QNGOZBTKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)NC2=CC=C(C=C2)I)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(/C(=O)NC2=CC=C(C=C2)I)\NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)acrylonitrile](/img/structure/B3839000.png)
![2,4-dichloro-6-{[(2-{[2,6-dinitro-4-(trifluoromethyl)phenyl]amino}phenyl)imino]methyl}phenol](/img/structure/B3839007.png)

![1-[(4-butylcyclohexyl)carbonyl]-1H-indole-2,3-dione](/img/structure/B3839025.png)
![3-(3-fluorophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3839027.png)
![ethyl 3-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)diazenyl]benzoate](/img/structure/B3839035.png)
![N-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]benzamide](/img/structure/B3839042.png)
![2-(2-chlorobenzyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]morpholine](/img/structure/B3839054.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B3839055.png)


![diethyl [2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]malonate](/img/structure/B3839095.png)
![N'-[4-(dipropylamino)benzylidene]-4-fluorobenzohydrazide](/img/structure/B3839103.png)
